molecular formula C20H21F3N4O3S B11581850 3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)propan-1-one

3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B11581850
M. Wt: 454.5 g/mol
InChI Key: WFRULRBNPKEIQF-UHFFFAOYSA-N
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Description

The compound 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)propan-1-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. The structure of this compound includes a benzodioxole ring, a trifluoromethyl group, a pyrimidine ring, and a piperazine moiety, making it a unique and versatile chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the pyrimidine ring: This can be synthesized via condensation reactions involving appropriate amines and carbonyl compounds.

    Formation of the piperazine moiety: This step involves the reaction of ethylenediamine with appropriate alkylating agents.

    Final coupling reaction: The final step involves coupling the intermediate compounds through nucleophilic substitution or other suitable reactions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)propan-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)propan-1-one: has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Biochemistry: The compound can be used to study enzyme inhibition or receptor binding.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-yl)-2-propanol
  • 4-benzo(1,3)dioxol-5-yl-butan-2-one
  • 2-(1,3-benzodioxol-5-yl)ethanamine

Uniqueness

3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)propan-1-one: is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine moiety may improve its binding affinity to certain biological targets.

Properties

Molecular Formula

C20H21F3N4O3S

Molecular Weight

454.5 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(4-methylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C20H21F3N4O3S/c1-26-5-7-27(8-6-26)18(28)4-9-31-19-24-14(11-17(25-19)20(21,22)23)13-2-3-15-16(10-13)30-12-29-15/h2-3,10-11H,4-9,12H2,1H3

InChI Key

WFRULRBNPKEIQF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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